molecular formula C11H13NO2 B12824874 D-Styrylalanine

D-Styrylalanine

Cat. No.: B12824874
M. Wt: 191.23 g/mol
InChI Key: MCGSKGBMVBECNS-UHFFFAOYSA-N
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Description

D-Styrylalanine: is an unnatural amino acid with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol It is a derivative of phenylalanine, where the phenyl group is substituted with a styryl group

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Styrylalanine can be synthesized through several methods. One common approach involves the use of phenylalanine ammonia-lyase (PAL) enzymes, which catalyze the elimination of ammonia from phenylalanine derivatives to form styrylalanine . The reaction conditions typically involve mild temperatures and neutral pH to maintain enzyme activity.

Industrial Production Methods: Industrial production of this compound often employs biocatalytic processes using recombinant PAL enzymes. These enzymes are produced in large quantities through fermentation processes involving genetically modified microorganisms. The biocatalytic process is preferred due to its high selectivity and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions: D-Styrylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: D-Styrylalanine is used as a building block in the synthesis of complex organic molecules.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein engineering. It serves as a model compound for understanding the behavior of unnatural amino acids in biological systems .

Medicine: this compound derivatives have shown potential as therapeutic agents. They are investigated for their antimicrobial, anticancer, and anti-inflammatory properties. The compound’s ability to interact with biological targets makes it a promising candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of D-Styrylalanine involves its interaction with specific molecular targets. In biological systems, it can act as a substrate or inhibitor for enzymes involved in amino acid metabolism. The styryl group allows for unique binding interactions with enzyme active sites, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

Uniqueness: D-Styrylalanine is unique due to the presence of the styryl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with enzymes and other biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-amino-5-phenylpent-4-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-7,10H,8,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGSKGBMVBECNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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